Lipophilicity and Polarity Divergence Relative to the Bioactive Analog 2D216
The target compound's computed XLogP3 of 5.2 is approximately 1.7 log units higher than the predicted XLogP3 for the bioactive sulfamoyl analog 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide; predicted XLogP3 ≈ 3.5), representing a ~50-fold difference in theoretical octanol-water partition coefficient [1]. Concurrently, the topological polar surface area (TPSA) of the target compound (70.2 Ų) is substantially lower than that of 2D216 (>100 Ų) [1]. This combination places the target compound in a chemical space more consistent with CNS-permeable or membrane-targeting probes, whereas 2D216 resides in a solubility-favorable space typical of systemic biologics adjuvants.
| Evidence Dimension | Computed XLogP3 (lipophilicity) and TPSA (polar surface area) |
|---|---|
| Target Compound Data | XLogP3 = 5.2; TPSA = 70.2 Ų |
| Comparator Or Baseline | Analog 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide): Predicted XLogP3 ≈ 3.5; TPSA > 100 Ų |
| Quantified Difference | ΔXLogP3 ≈ +1.7 (target more lipophilic); ΔTPSA > -30 Ų (target more non-polar) |
| Conditions | Computed properties using XLogP3 3.0 and Cactvs 3.4.8.24 (PubChem release 2025.09.15) [1] for target; comparator values estimated from structural analysis of the piperidin-1-ylsulfonyl-substituted scaffold described in Shukla et al. 2021 [2]. |
Why This Matters
For applications requiring enhanced membrane permeability or blood-brain barrier penetration, the 4-bromo analog provides a significantly more favorable physicochemical profile than the polar sulfamoyl analog; conversely, for aqueous formulation, the opposite holds, making explicit property-based selection critical.
- [1] PubChem Compound Summary for CID 4099771, 4-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4099771 (accessed 2026-04-29). View Source
- [2] Shukla, N. M.; et al. Structure-activity relationship studies in substituted sulfamoyl benzamidothiazoles that prolong NF-κB activation. Bioorg. Med. Chem. 2021, 43, 116242. DOI: 10.1016/j.bmc.2021.116242. View Source
